Physalin O

Description

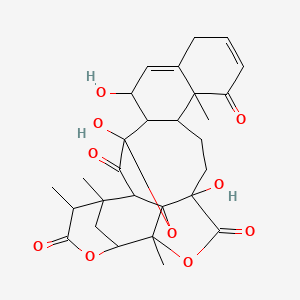

an anti-inflammatory agent isolated from Physalis alkekengi var; structure in first source

Structure

2D Structure

3D Structure

Properties

CAS No. |

120849-18-5 |

|---|---|

Molecular Formula |

C28H32O10 |

Molecular Weight |

528.5 g/mol |

IUPAC Name |

(1S,2S,3R,5R,6S,7R,14R,15S,18R,21S,22R,25S)-5,7,18-trihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone |

InChI |

InChI=1S/C28H32O10/c1-12-21(32)36-17-11-23(12,2)19-20(31)27(35)18-14(24(3)13(10-15(18)29)6-5-7-16(24)30)8-9-26(34)22(33)37-25(17,4)28(19,26)38-27/h5,7,10,12,14-15,17-19,29,34-35H,6,8-9,11H2,1-4H3/t12-,14+,15-,17-,18+,19+,23-,24+,25+,26+,27-,28+/m1/s1 |

InChI Key |

QFAOFAWTSOFSQA-HRLARMCRSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@@H]2C[C@]1([C@@H]3C(=O)[C@]4([C@H]5[C@H](CC[C@]6([C@]3([C@]2(OC6=O)C)O4)O)[C@@]7(C(=C[C@H]5O)CC=CC7=O)C)O)C |

Canonical SMILES |

CC1C(=O)OC2CC1(C3C(=O)C4(C5C(CCC6(C3(C2(OC6=O)C)O4)O)C7(C(=CC5O)CC=CC7=O)C)O)C |

melting_point |

272-273°C |

physical_description |

Solid |

Synonyms |

physalin O |

Origin of Product |

United States |

Foundational & Exploratory

Physalin O mechanism of action in cancer cells

An In-Depth Technical Guide on the Core Mechanism of Action of Physalin O in Cancer Cells

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Physalins, a class of steroidal lactones primarily isolated from plants of the Physalis genus, have garnered significant attention for their potent antitumor activities. Among them, this compound has demonstrated notable cytotoxicity against various cancer cell lines. This technical guide synthesizes the current understanding of the mechanism of action of this compound and related physalins in cancer cells. The core mechanisms involve the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways, including PI3K/Akt, MAPK, and NF-κB. This document provides a detailed overview of these processes, supported by quantitative data, experimental methodologies, and visual diagrams of the key signaling cascades, to serve as a comprehensive resource for oncology researchers and drug development professionals.

Quantitative Efficacy of this compound and Related Physalins

This compound exhibits direct cytotoxic effects on cancer cells. Its efficacy, along with that of other well-studied physalins, has been quantified through various in vitro and in vivo studies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for the cytotoxic potential of a compound. This compound has been tested against liver and breast cancer cell lines[1]. For a comparative perspective, the IC50 values for other prominent physalins against a range of cancer cell lines are also presented.

| Physalin | Cancer Cell Line | Cell Type | IC50 Value | Reference |

| This compound | Hep G2 | Human Hepatocellular Carcinoma | 31.1 µM | [1] |

| This compound | MCF-7 | Human Breast Adenocarcinoma | 11.4 µM | [1] |

| Physalin B | Multiple Lines | Various | 0.58 to 15.18 µg/mL | [2][3][4] |

| Physalin D | Multiple Lines | Various | 0.28 to 2.43 µg/mL | [2][3][4] |

| Physalin F | A498 | Human Renal Carcinoma | 1.40 µg/mL | [5] |

| Physalin F | ACHN | Human Renal Carcinoma | 2.18 µg/mL | [5] |

| Physalin F | UO-31 | Human Renal Carcinoma | 2.81 µg/mL | [5] |

In Vivo Antitumor Activity

Studies using extracts from Physalis pubescens, which contain this compound, B, and L, have demonstrated significant antitumor effects in mouse xenograft models. These studies provide evidence of the potent in vivo efficacy of physalin-containing preparations[6].

| Treatment Group | Dosage | Tumor Weight Reduction (%) | Ki-67 Expression Reduction (%) | Cleaved Caspase 3 Expression Increase (%) | Reference |

| PHY-EA | 4 mg/kg | 91.2% | 91.2% | 90% | [6] |

| PHY-EA | 8 mg/kg | 93.4% | 93.4% | 116% | [6] |

(PHY-EA: Ethyl acetate extract from Physalis pubescens containing Physalin B, O, and L)

Core Mechanisms of Action

The anticancer activity of physalins is primarily attributed to their ability to induce programmed cell death (apoptosis) and halt cell proliferation by inducing cell cycle arrest.

Induction of Apoptosis

Physalins trigger apoptosis through multiple interconnected pathways. A common mechanism involves the activation of the caspase cascade. For instance, Physalin B promotes the cleavage of caspases 3, 7, and 9, as well as PARP (poly (ADP-ribose) polymerase), which are hallmark events of apoptosis[7][8]. Similarly, Physalin F induces apoptosis characterized by nuclear DNA fragmentation and the cleavage of caspase-3, -8, and -9[5]. This activation of both intrinsic (caspase-9) and extrinsic (caspase-8) pathways suggests a multi-faceted pro-apoptotic mechanism. Furthermore, extracts containing this compound have been shown to significantly increase the expression of cleaved caspase 3 in vivo, confirming the induction of apoptosis in a tumor model[6].

Cell Cycle Arrest

A key strategy by which physalins inhibit tumor growth is by blocking cell cycle progression, preventing cancer cells from dividing. Physalins predominantly induce G2/M phase arrest. For example, Physalin A causes G2/M arrest in non-small cell lung cancer (NSCLC) cells[9], and Physalin B has the same effect in breast cancer cells[7][8]. This arrest is often linked to the modulation of cell cycle regulatory proteins. Physalin B treatment leads to the downregulation of key proteins that drive the G1/S transition, such as cyclin D1, cyclin D3, CDK4, CDK6, and cyclin E[10]. The arrest at the G2/M checkpoint prevents cells from entering mitosis, ultimately leading to reduced proliferation and, in many cases, subsequent apoptosis.

Anti-Metastatic and Anti-Angiogenic Effects

Preliminary evidence suggests that physalin-containing extracts can inhibit tumor metastasis and angiogenesis. Extracts from Physalis angulata have been shown to suppress the migration and invasion of highly metastatic cancer cells[11]. This is achieved by inhibiting the activity of matrix metalloproteinases (MMP-2 and MMP-9) and urokinase plasminogen activator (u-PA), enzymes crucial for breaking down the extracellular matrix during invasion[11]. The extracts also increased the expression of their natural inhibitors, TIMPs and PAIs[11]. Furthermore, these extracts were found to inhibit VEGF-induced proliferation of endothelial cells and suppress the formation of new blood vessels (neovessel formation) in a chick chorioallantoic membrane (CAM) assay, indicating potent anti-angiogenic activity[11].

Key Signaling Pathways Modulated by Physalins

Physalins exert their anticancer effects by intervening in several critical intracellular signaling pathways that regulate cell survival, proliferation, and inflammation. While the specific pathways for this compound are still under detailed investigation, the mechanisms of related physalins provide a strong predictive framework.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell survival, growth, and proliferation, and its hyperactivation is a common feature in many cancers[12]. Physalin B has been shown to suppress the phosphorylation of both PI3K and Akt in breast cancer cells[7][8]. By inhibiting this pathway, physalins can effectively shut down pro-survival signals, making the cancer cells more susceptible to apoptosis.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38 MAPK, regulates diverse cellular processes like proliferation, differentiation, and apoptosis[13]. Unlike its effect on the PI3K/Akt pathway, certain physalins activate components of the MAPK pathway to induce an anticancer response. Physalin A, for instance, triggers the phosphorylation of p38 MAPK, which in turn increases intracellular Reactive Oxygen Species (ROS) and leads to G2/M cell cycle arrest[9]. This indicates that physalins can selectively manipulate signaling pathways, inhibiting pro-survival cascades while activating pro-arrest or pro-apoptotic ones.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, where it promotes survival and proliferation[14][15]. Several physalins are potent inhibitors of this pathway. They generally act by suppressing the phosphorylation and degradation of IκB proteins, which are the natural inhibitors of NF-κB[15]. By preventing IκB degradation, physalins block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of its pro-survival target genes[16]. Physalin F, in particular, has been shown to suppress NF-κB activation in human renal cancer cells[5].

Key Experimental Protocols

The following methodologies are central to the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT or CCK-8)

-

Principle: These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability. In the MTT assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT into an insoluble purple formazan. In the CCK-8 assay, a water-soluble tetrazolium salt (WST-8) is reduced to a soluble orange formazan.

-

Protocol:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add the MTT or CCK-8 reagent to each well and incubate for 1-4 hours.

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)

-

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry. The populations are identified as: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).

-

Cell Cycle Analysis (Propidium Iodide Staining)

-

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Protocol:

-

Culture and treat cells with this compound.

-

Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the membranes.

-

Wash the cells to remove the ethanol and treat with RNase A to prevent staining of RNA.

-

Stain the cells with a solution containing PI.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Generate a histogram to visualize the distribution of cells across the cell cycle phases.

-

Western Blotting for Protein Expression

-

Principle: This technique is used to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies followed by enzyme-conjugated secondary antibodies for detection.

-

Protocol:

-

Lyse this compound-treated and control cells in a suitable buffer (e.g., RIPA buffer) to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Cleaved Caspase-3, Cyclin D1).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

In Vivo Tumor Xenograft Model

-

Principle: This model assesses the antitumor efficacy of a compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and after a tumor develops, the mice are treated with the test compound.

-

Protocol:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into control and treatment groups.

-

Administer this compound (or a physalin-containing extract) or a vehicle control via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a set schedule.

-

Measure tumor volume (e.g., using calipers) and mouse body weight regularly.

-

At the end of the study, euthanize the mice, excise the tumors, and weigh them.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry (for markers like Ki-67) or Western blotting.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. In-vitro and in-vivo antitumour activity of physalins B and D from Physalis angulata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Physalis pubescens L. branch and leaf extracts inhibit lymphoma proliferation by inducing apoptosis and cell cycle arrest [frontiersin.org]

- 7. Physalin B induces cell cycle arrest and triggers apoptosis in breast cancer cells through modulating p53-dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physalin A induces G2/M phase cell cycle arrest in human non-small cell lung cancer cells: involvement of the p38 MAPK/ROS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Physalin B inhibits cell proliferation and induces apoptosis in undifferentiated human gastric cancer HGC-27 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of Physalis angulata on tumor metastasis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of Physalin O from Physalis angulata

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin O, a naturally occurring 16,24-cyclo-13,14-seco-steroid isolated from Physalis angulata, has emerged as a compound of significant interest due to its diverse biological activities. This technical document provides a comprehensive overview of the cytotoxic and anti-inflammatory properties of this compound. It details the compound's mechanisms of action, including the induction of cell cycle arrest and apoptosis in cancer cells and the inhibition of key inflammatory pathways. This guide summarizes quantitative data, presents detailed experimental protocols for assessing its activity, and provides visual diagrams of the associated signaling pathways to support further research and development.

Cytotoxic Activity

This compound demonstrates notable cytotoxic effects against various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and the arrest of the cell cycle at the G2/M phase. An ethyl acetate extract from Physalis pubescens containing this compound, along with Physalins B and L, was shown to induce apoptosis and block the cell cycle in lymphoma cells[1][2][3].

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values quantify the effectiveness of a compound in inhibiting biological processes. The reported IC50 values for this compound highlight its potency against specific human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 11.4 | [4] |

| Hep G2 | Liver Cancer | 31.1 | [4] |

Mechanism of Action: Cell Cycle Arrest and Apoptosis

Physalins, as a class, are known to inhibit cancer cell proliferation by arresting the cell cycle, frequently at the G2/M transition[1][2]. This is often achieved by down-regulating key proteins like cyclin B1 and cyclin-dependent kinase 1 (CDK1)[5]. An extract containing physalins B, O, and L effectively blocked the cell cycle of lymphoma cells at the G2/M phase[1][2][3][6]. Furthermore, physalins trigger programmed cell death, or apoptosis, through various signaling cascades. These can involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases[5][7][8].

Caption: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol describes a common method for assessing cell viability, as used in the screening of physalins[1][2].

-

Cell Plating: Seed tumor cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Cell Fixation: Discard the supernatant and fix the cells by gently adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.

-

Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control to determine the IC50 value.

Caption: Experimental workflow for the SRB cytotoxicity assay.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production[4]. The underlying mechanism is associated with the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation[9][10][11].

Quantitative Anti-inflammatory Data

This compound has been shown to inhibit the production of the pro-inflammatory mediator nitric oxide.

| Activity | Cell Line | IC50 (µM) | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW 264.7 | Not specified, but significant | [4][12] |

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of physalins are generally attributed to their ability to suppress the NF-κB pathway[9][10][11]. In its inactive state, NF-κB (a dimer typically of p65 and p50 subunits) is held in the cytoplasm by an inhibitory protein called IκBα[13]. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO[14][15].

This compound, which contains an α,β-unsaturated ketone moiety, is suggested to act as a Michael reaction acceptor[12]. This allows it to form covalent bonds with cysteine residues on target proteins. One such proposed target is IKKβ, a key component of the IKK complex. By alkylating IKKβ, this compound can inhibit its kinase activity, thereby preventing IκBα phosphorylation and degradation and ultimately blocking NF-κB activation[12][14].

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol describes a method to measure the inhibitory effect of this compound on NO production in LPS-stimulated macrophages[16].

-

Cell Culture: Plate RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control and a positive control (e.g., a known iNOS inhibitor).

-

Stimulation: Stimulate the cells with 0.1-1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours to induce NO production. A set of unstimulated cells should be included as a negative control.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation: Incubate at room temperature for 10 minutes in the dark.

-

Measurement: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. A parallel cytotoxicity assay (e.g., MTT or SRB) should be run to ensure that the observed NO reduction is not due to cell death.

Caption: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

Conclusion and Future Directions

This compound, isolated from Physalis angulata, is a bioactive steroid with demonstrated cytotoxic and anti-inflammatory activities. Its ability to induce G2/M cell cycle arrest in cancer cells and inhibit the pro-inflammatory NF-κB signaling pathway marks it as a promising candidate for further investigation in oncology and inflammatory disease research. Future studies should focus on elucidating the precise molecular targets of this compound, conducting in-vivo efficacy and safety studies, and exploring structure-activity relationships within the physalin class to develop derivatives with enhanced potency and selectivity. The detailed protocols and pathway diagrams provided herein serve as a foundational resource for researchers aiming to build upon the current understanding of this potent natural compound.

References

- 1. Frontiers | Physalis pubescens L. branch and leaf extracts inhibit lymphoma proliferation by inducing apoptosis and cell cycle arrest [frontiersin.org]

- 2. Physalis pubescens L. branch and leaf extracts inhibit lymphoma proliferation by inducing apoptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mito… [ouci.dntb.gov.ua]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Physalin B induces G2/M cell cycle arrest and apoptosis in A549 human non-small-cell lung cancer cells by altering mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physalin F induces cell apoptosis in human renal carcinoma cells by targeting NF-kappaB and generating reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]

- 10. Therapeutic Applications of Physalins: Powerful Natural Weapons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Contribution of Cage-Shaped Structure of Physalins to Their Mode of Action in Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. florajournal.com [florajournal.com]

- 16. researchgate.net [researchgate.net]

The Discovery and Isolation of Physalin O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalin O, a naturally occurring C-28 steroid from the withanolide class, has garnered significant interest for its potent anti-inflammatory and cytotoxic properties. This technical guide provides an in-depth historical account of the discovery, isolation, and structural elucidation of this compound. It details the seminal experimental protocols and presents key quantitative data in a structured format for clarity and comparative analysis. Furthermore, this guide illustrates the established anti-inflammatory signaling pathway of physalins, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The physalins are a group of highly oxygenated C-28 steroids characterized by a unique 13,14-seco-16,24-cyclo-ergostane skeleton. These compounds are primarily isolated from plants of the Physalis genus, which have a long history of use in traditional medicine. The first members of this class, physalin A and physalin B, were isolated in 1969, paving the way for the discovery of a diverse array of structurally related compounds with significant biological activities. This guide focuses on the history and technical aspects of the discovery and isolation of a key member of this family, this compound.

Initial Discovery and Sourcing

This compound was first isolated from the calyx of Physalis alkekengi L. var. franchetii (Mast.) Makino. The foundational work was published in 1988 by M. Kawai, T. Ohtani, and their colleagues in the Journal of the Chemical Society, Perkin Transactions 1. Their research detailed the structural elucidation of two new physalins, N and O, from this plant source.

Experimental Protocols: The First Isolation

The following sections detail the methodologies employed in the original isolation and characterization of this compound.

Plant Material and Extraction

The initial step involved the collection and processing of the plant material to obtain a crude extract containing the physalins.

-

Plant Material: Dried calyces of Physalis alkekengi var. franchetii.

-

Extraction Solvent: Methanol (MeOH).

-

Procedure:

-

The dried and powdered calyces were subjected to repeated extraction with hot methanol.

-

The methanolic extracts were combined and concentrated under reduced pressure to yield a crude residue.

-

This residue was then partitioned between ethyl acetate (EtOAc) and water. The ethyl acetate-soluble fraction, containing the less polar physalins, was retained for further purification.

-

Chromatographic Purification

A multi-step chromatographic process was essential to isolate this compound from the complex mixture of the ethyl acetate extract.

-

Column Chromatography (Silica Gel):

-

The dried ethyl acetate extract was adsorbed onto silica gel.

-

The adsorbed material was loaded onto a silica gel column.

-

The column was eluted with a gradient of increasing polarity, typically using a mixture of chloroform (CHCl₃) and methanol (MeOH).

-

Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles to known physalins were combined.

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

The enriched fractions from column chromatography were further purified using preparative TLC on silica gel plates.

-

A solvent system, for instance, a mixture of chloroform and methanol (e.g., 95:5 v/v), was used for development.

-

The bands corresponding to individual compounds were visualized under UV light, scraped from the plate, and the compound was eluted from the silica gel with a suitable solvent like methanol.

-

-

Crystallization:

-

The purified this compound was crystallized from a solvent mixture, such as methanol-chloroform, to yield a pure crystalline solid.

-

Structural Elucidation

The determination of the complex structure of this compound was achieved through a combination of spectroscopic techniques.

-

Spectroscopic Methods Employed:

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy were pivotal in determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls (-OH), ketones (C=O), and lactones.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

-

The structure of this compound was ultimately determined to be (25S)-25,27-dihydrophysalin A.

Quantitative Data

The following tables summarize the key quantitative data for this compound as reported in the literature.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₈H₃₂O₁₀ |

| Molecular Weight | 528.5 g/mol |

| Appearance | Crystalline solid |

| Purity (as reported in later studies) | >97% |

Table 2: ¹³C-NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 204.4 | 15 | 210.8 |

| 2 | 145.5 | 16 | 54.6 |

| 3 | 128.6 | 17 | 81.8 |

| 4 | 32.9 | 18 | 171.8 |

| 5 | 61.8 | 19 | 14.3 |

| 6 | 64.6 | 20 | 82.7 |

| 7 | 29.8 | 21 | 20.9 |

| 8 | 39.1 | 22 | 76.8 |

| 9 | 35.5 | 23 | 31.7 |

| 10 | 49.8 | 24 | 36.6 |

| 11 | 22.4 | 25 | 139.3 |

| 12 | 26.4 | 26 | 163.7 |

| 13 | 79.7 | 27 | 133.3 |

| 14 | 102.1 | 28 | 27.3 |

Table 3: ¹H-NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ) ppm, Multiplicity, J (Hz) |

| H-2 | 5.99 (dd, J = 10.0, 2.5) |

| H-3 | 6.83 (ddd, J = 10.0, 2.5, 6.0) |

| H-6 | 3.24 (d, J = 2.5) |

| H-19 | 1.21 (s) |

| H-21 | 1.92 (s) |

| H-22 | 4.58 (dd, J = 4.5, 2.0) |

| H-27 | 6.64 (s), 5.72 (s) |

| H-28 | 1.58 (s) |

Signaling Pathways and Biological Activity

Physalins, including this compound, are well-documented for their anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. Physalins have been shown to interfere with this cascade at multiple points.

Conclusion

The discovery and structural elucidation of this compound from Physalis alkekengi var. franchetii represent a significant contribution to the field of natural product chemistry. The intricate experimental work involving multi-step extraction and chromatographic purification, followed by detailed spectroscopic analysis, laid the groundwork for future pharmacological investigations. The potent anti-inflammatory activity of this compound, primarily through the inhibition of the NF-κB signaling pathway, underscores its potential as a lead compound for the development of novel therapeutic agents. This guide provides a comprehensive historical and technical overview that can serve as a valuable resource for the ongoing research and development of physalins and other natural products.

Physalin O: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physalin O is a naturally occurring seco-steroid belonging to the physalin family, a group of complex C28-ergostane-type steroids. These compounds are predominantly found in plants of the Physalis genus, which have a long history of use in traditional medicine. Physalins, including this compound, have garnered significant interest in the scientific community for their diverse and potent biological activities, including anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth overview of the natural sources of this compound, its abundance, detailed experimental protocols for its analysis, and insights into its mechanisms of action.

Natural Sources and Abundance of this compound

This compound has been identified as a constituent of several species within the Physalis genus, most notably:

-

Physalis alkekengi L. var. franchetii (Mast.) Makino : Commonly known as the Chinese Lantern, the calyx of this plant is a significant source of this compound. In fact, along with galuteolin and rutin, this compound has been identified as a potential Q-marker for the quality control of P. alkekengi calyx, indicating its importance and substantial presence.[1]

-

Physalis angulata L. : This species, often referred to as cutleaf groundcherry, is another documented source of this compound.[2]

-

Physalis minima Linn. : Also known as the pygmy groundcherry, this plant is another source from which this compound can be isolated.[2]

While specific quantitative data for this compound (e.g., in mg/g of dry weight) is not extensively available in the public domain, the abundance of other major physalins in Physalis species has been well-documented. This data provides a valuable context for the potential yield of this compound from its natural sources. The table below summarizes the abundance of other key physalins.

| Physalin | Plant Species | Plant Part | Abundance (% of dry weight or mg/g) | Reference |

| Physalin D | Physalis alkekengi | Immature Calyx | 0.7880 ± 0.0612% | [3][4][5] |

| Physalis alkekengi | Mature Calyx | 0.2028 ± 0.016% | [3][4][5] | |

| Physalis alkekengi | Immature Fruits | 0.0992 ± 0.0083% | [3][4][5] | |

| Physalis alkekengi | Mature Fruits | 0.0259 ± 0.0021% | [3][4][5] |

It is important to note that the concentration of physalins can vary significantly based on the plant's geographical location, stage of maturity, and the specific part of the plant being analyzed.

Experimental Protocols

The isolation and quantification of this compound typically involve chromatographic techniques. Below is a composite experimental protocol based on established methods for physalin analysis.

Sample Preparation (QuEChERS-based Method)

This method is adapted from a validated protocol for Physalin B and D in Physalis angulata and is suitable for the extraction of a broad range of physalins, including this compound.[6]

-

Grinding : Air-dry the plant material (e.g., calyces or leaves) at room temperature and grind into a fine powder.

-

Extraction :

-

Liquid-Liquid Partitioning :

-

Add an appropriate amount of a salt mixture (e.g., magnesium sulfate and sodium acetate) to induce phase separation.

-

Vortex vigorously for 1 minute.

-

-

Centrifugation : Centrifuge the sample at a high speed (e.g., 8000 r/min) for 5 minutes.[1]

-

Supernatant Collection : Carefully collect the supernatant (the methanol layer).

-

Filtration : Filter the supernatant through a 0.22 µm microporous filter before HPLC or UPLC-MS analysis.[1]

UPLC-QTOF-MS/MS Analysis

This method is based on a protocol used for the comprehensive analysis of physalins in Physalis alkekengi.[7]

-

Chromatographic System : Waters ACQUITY UPLC® system.

-

Column : ACQUITY UPLC® BEH C18 column (1.7 µm, 2.1 × 50 mm).[7]

-

Mobile Phase :

-

Gradient Elution :

-

Flow Rate : 0.4 mL/min.[7]

-

Column Temperature : 45°C.[7]

-

Injection Volume : 5 µL.

-

Mass Spectrometry :

-

Instrument : Quadrupole Time-of-Flight (QTOF) mass spectrometer.

-

Ionization Mode : Positive electrospray ionization (ESI+).

-

Data Acquisition : Data-dependent acquisition (DDA) mode to obtain both full scan MS and fragmentation data.

-

HPLC-UV Method Validation Parameters

For quantitative analysis using HPLC-UV, the method should be validated according to ICH guidelines, including the following parameters:

-

Linearity : Determined by constructing a calibration curve with a series of standard solutions of pure this compound (e.g., in the range of 1-100 µg/mL).[8]

-

Limit of Detection (LOD) and Limit of Quantification (LOQ) : Determined from the calibration curve.

-

Precision : Assessed through intra-day and inter-day variability, with a relative standard deviation (RSD) of less than 2% being acceptable.[9]

-

Accuracy : Determined by recovery studies, with recovery rates between 98-102% being ideal.[9]

-

Specificity : Assessed by analyzing blank samples and stressed samples (e.g., acid, base, oxidative, and photolytic degradation) to ensure no interference with the analyte peak.[8]

Signaling Pathways and Mechanisms of Action

Physalins exert their biological effects by modulating various cellular signaling pathways. While the specific mechanisms of this compound are still under investigation, the activities of other physalins, particularly Physalin A, provide valuable insights into the potential pathways involved.

Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its constitutive activation is a hallmark of many cancers. Physalin A has been shown to be a potent inhibitor of this pathway.[10][11]

Mechanism of Inhibition by Physalin A:

-

Inhibition of JAK Phosphorylation : Physalin A inhibits the phosphorylation of JAK2 and JAK3.[10][11]

-

Prevention of STAT3 Phosphorylation : As JAKs are upstream kinases of STAT3, their inhibition prevents the phosphorylation of STAT3 at tyrosine 705.[10][12]

-

Inhibition of STAT3 Dimerization and Nuclear Translocation : Unphosphorylated STAT3 cannot form dimers and translocate to the nucleus.[11]

-

Downregulation of Target Gene Expression : The lack of nuclear STAT3 leads to the downregulation of its target genes, which include anti-apoptotic proteins like Bcl-2 and XIAP.[10][11]

This ultimately leads to the induction of apoptosis in cancer cells. While this pathway has been elucidated for Physalin A, the structural similarity of this compound suggests it may have a similar mechanism of action.

Caption: Inhibition of the JAK/STAT3 signaling pathway by physalins.

Inhibition of Nitric Oxide (NO) Production

This compound has been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation.[2] Elevated levels of NO, produced by inducible nitric oxide synthase (iNOS), are associated with various inflammatory conditions. The inhibition of iNOS is a likely mechanism for the anti-inflammatory effects of this compound.

General Mechanism of iNOS Inhibition:

-

Induction of iNOS : Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β), activate signaling pathways (e.g., NF-κB) that lead to the transcription and translation of the iNOS enzyme.

-

NO Synthesis : iNOS catalyzes the conversion of L-arginine to L-citrulline and NO.

-

Inhibition by this compound : this compound is hypothesized to interfere with this process, either by inhibiting the expression of iNOS or by directly inhibiting the enzymatic activity of iNOS, thereby reducing NO production and its pro-inflammatory effects.

Caption: Hypothesized mechanism of NO production inhibition by this compound.

Experimental Workflow Overview

The overall process from plant material to data analysis for this compound can be visualized as a streamlined workflow.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound is a promising bioactive compound found in several Physalis species. While further research is needed to fully quantify its abundance in various natural sources and to elucidate its specific molecular mechanisms, the existing data on the physalin family provides a strong foundation for its continued investigation. The experimental protocols and workflow outlined in this guide offer a comprehensive starting point for researchers and drug development professionals interested in the isolation, quantification, and characterization of this compound and its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Isolation and Quantitative Analysis of Physalin D in the Fruit and Calyx of Physalis Alkekengi L. | Semantic Scholar [semanticscholar.org]

- 5. akjournals.com [akjournals.com]

- 6. public.pensoft.net [public.pensoft.net]

- 7. Discovery of physalin biosynthesis and structure modification of physalins in Physalis alkekengi L. var. Franchetii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajpaonline.com [ajpaonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Physalin O: A Deep Dive into its Anti-inflammatory Signaling Pathways

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Physalin O, a naturally occurring seco-steroid isolated from plants of the Physalis genus, has garnered attention for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[1] As the demand for novel anti-inflammatory agents continues to grow, a thorough understanding of the molecular mechanisms underlying the bioactivity of compounds like this compound is crucial for their development as potential drug candidates. This technical guide provides a comprehensive overview of the current knowledge on the anti-inflammatory signaling pathways modulated by physalins, with a specific focus on this compound where data is available. Drawing from research on closely related physalins, this document aims to elucidate the probable mechanisms of action of this compound and to guide future research in this promising area.

Core Anti-inflammatory Mechanisms of Physalins

Research into the anti-inflammatory effects of various physalins has revealed their ability to modulate key signaling pathways that are central to the inflammatory response. While direct evidence for this compound is still emerging, the activities of other well-studied physalins, such as Physalin A, B, and E, provide a strong basis for understanding its potential mechanisms. The primary signaling pathways implicated in the anti-inflammatory action of physalins include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways. Additionally, the Nrf2 pathway, a key regulator of the antioxidant response, has been shown to be activated by certain physalins.

Quantitative Data on the Anti-inflammatory and Cytotoxic Effects of Physalins

To facilitate a comparative analysis, the following table summarizes the available quantitative data on the biological activities of this compound and other relevant physalins. It is important to note the current scarcity of specific anti-inflammatory quantitative data for this compound.

| Compound | Biological Activity | Cell Line/Model | IC50 / Effect | Reference |

| This compound | Cytotoxicity | Hep G2 | 31.1 µM | [1] |

| Cytotoxicity | MCF-7 | 11.4 µM | [1] | |

| NO Production Inhibition | Macrophages | Significant Inhibition (Concentration not specified) | [2] | |

| Physalin A | NO Production Inhibition | RAW 264.7 | - | [3] |

| PGE2 Production Inhibition | RAW 264.7 | - | [3] | |

| TNF-α Production Inhibition | RAW 264.7 | - | [3] | |

| iNOS Expression | RAW 264.7 | Dose-dependent downregulation | [3] | |

| COX-2 Expression | RAW 264.7 | Dose-dependent downregulation | [3] | |

| Physalin B | TNF-α mRNA Expression | RAW 264.7 | Significant decrease at 1-100 µg/mL | [4] |

| IL-1β mRNA Expression | RAW 264.7 | Marked decrease at 100 µg/mL | [4] | |

| Physalin E | TNF-α Secretion | RAW 264.7 | Dose-dependent inhibition | [5] |

| IL-6 Secretion | RAW 264.7 | Dose-dependent inhibition | [5] |

Key Signaling Pathways in Physalin-Mediated Anti-inflammation

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. The general anti-inflammatory mechanism of physalins involves the suppression of NF-κB activation.[6][7]

Mechanism of Inhibition:

-

Inhibition of IκBα Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. Several physalins, including Physalin A and E, have been shown to block the degradation of IκBα.[3][5]

-

Inhibition of NF-κB Nuclear Translocation: By preventing IκBα degradation, physalins effectively inhibit the nuclear translocation of the NF-κB p65 subunit.[3][5]

-

Direct Inhibition of IKKβ: Some evidence suggests that physalins, potentially including this compound, may act as Michael reaction acceptors, allowing them to form covalent bonds with cysteine residues on key signaling proteins.[2] One such target is IκB kinase β (IKKβ), a critical kinase in the canonical NF-κB pathway.[2][3] Alkylation of IKKβ by physalins could directly inhibit its kinase activity, thereby preventing the phosphorylation of IκBα.[2]

The MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.

Mechanism of Modulation:

While some studies on Physalin A suggest it does not significantly inhibit the phosphorylation of JNK, ERK, or p38, other research indicates that Physalin A's chondroprotective effects are credited to the inhibition of MAPK and NF-κB signaling pathways.[3][8] This discrepancy highlights the need for further investigation into the specific contexts and cell types in which physalins modulate MAPK signaling. For this compound, its role in MAPK signaling remains to be elucidated.

The JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for signaling initiated by a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.

Mechanism of Inhibition:

Physalin A has been identified as a natural inhibitor of JAK2 and JAK3.[9] It has been shown to suppress both constitutive and induced STAT3 activity by modulating the phosphorylation of JAK2 and JAK3.[9] This leads to the abrogation of STAT3 nuclear translocation and transcriptional activity, thereby decreasing the expression of STAT3 target genes.[9] While there is no direct evidence for this compound's effect on this pathway, the findings for Physalin A suggest that the JAK/STAT pathway is a plausible target for other physalins.

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Activation of the Nrf2 pathway can mitigate inflammation by reducing oxidative stress.

Mechanism of Activation:

Physalin A has been shown to increase the expression of Nrf2 and its target genes, and this activation is regulated by ERK and p38 kinases.[10][11][12] This suggests that some physalins can exert their anti-inflammatory effects not only by inhibiting pro-inflammatory pathways but also by activating protective antioxidant responses. The effect of this compound on the Nrf2 pathway is a key area for future investigation.

Experimental Protocols: A Methodological Framework

The following provides a generalized framework for the key experiments used to elucidate the anti-inflammatory effects of physalins. These protocols can be adapted for the specific investigation of this compound.

Cell Culture and Treatment

-

Cell Lines: RAW 264.7 (murine macrophage), THP-1 (human monocytic), HeLa (human epithelial), HepG2 (human liver cancer).

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the physalin compound for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell culture supernatants are quantified using commercially available ELISA kits.

Western Blot Analysis

-

Protein Extraction: Whole-cell lysates, cytoplasmic extracts, and nuclear extracts are prepared using appropriate lysis buffers.

-

Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, iNOS, COX-2, Nrf2, Lamin B, β-actin). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells using a suitable kit, and cDNA is synthesized using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using specific primers for target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

Experimental Workflow

Conclusion and Future Directions

This compound holds promise as a novel anti-inflammatory agent. While direct evidence of its specific molecular targets and signaling pathway modulation is currently limited, the extensive research on other physalins provides a strong foundation for future investigations. The inhibitory effects on the NF-κB and JAK/STAT pathways, and the potential activation of the Nrf2 pathway, are key areas that warrant in-depth study for this compound.

Future research should focus on:

-

Comprehensive Profiling: Systematically evaluating the effect of this compound on a wide range of inflammatory mediators and signaling pathways in various cell types and animal models of inflammation.

-

Quantitative Analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory markers and signaling components to establish its potency.

-

Target Identification: Utilizing techniques such as proteomics and molecular docking to identify the direct binding partners of this compound and elucidate its precise mechanism of action.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in preclinical models of inflammatory diseases.

By addressing these research gaps, the scientific community can fully unlock the therapeutic potential of this compound and pave the way for its development as a next-generation anti-inflammatory drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Anti-inflammatory effects of physalin E from Physalis angulata on lipopolysaccharide-stimulated RAW 264.7 cells through inhibition of NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Therapeutic Applications of Physalins: Powerful Natural Weapons [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Physalin A Inhibits MAPK and NF-κB Signal Transduction Through Integrin αVβ3 and Exerts Chondroprotective Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physalin A exerts anti-tumor activity in non-small cell lung cancer cell lines by suppressing JAK/STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Physalin A regulates the Nrf2 pathway through ERK and p38 for induction of detoxifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physalin A regulates the Nrf2 pathway through ERK and p38 for induction of detoxifying enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Withanolides are a group of naturally occurring C28-steroidal lactone derivatives built on an ergostane skeleton, primarily isolated from plants of the Solanaceae family.[1] These compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological properties, including anticancer, anti-inflammatory, immunomodulatory, and antimicrobial activities.[1][2] Among this broad class of molecules, physalins, which are 16,24-cyclo-13,14-seco steroids, represent a structurally unique subgroup with promising therapeutic potential.

This technical guide provides a comprehensive review of the current literature on Physalin O and related withanolides. It is designed to serve as a resource for researchers and drug development professionals, offering a detailed overview of their biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties. All quantitative data has been summarized for comparative analysis, and key experimental protocols are provided in detail. Furthermore, critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex interactions of these natural products.

Biological Activities of this compound and Related Withanolides

The biological activities of withanolides are largely attributed to key structural features such as an α,β-unsaturated ketone in ring A, a 5β,6β-epoxide in ring B, and the lactone side chain.[2] These features allow for interaction with various cellular targets, leading to a wide array of pharmacological effects.

Anticancer Activity

A significant body of research has focused on the anticancer properties of withanolides.[1] These compounds have demonstrated cytotoxicity against a multitude of cancer cell lines, including those of the breast, lung, colon, brain, and cervix. The anticancer mechanisms are multifaceted and include the induction of apoptosis, inhibition of cell cycle progression, and suppression of angiogenesis and metastasis.[3]

This compound , isolated from Physalis angulata, has shown notable cytotoxic effects against Hep G2 (liver cancer) and MCF-7 (breast cancer) cells.[4] An ethyl acetate extract containing this compound, along with Physalin B and L, was found to induce apoptosis and block the cell cycle in lymphoma cells.[5]

Other related withanolides, such as the extensively studied Withaferin A , exert their pro-apoptotic effects through interactions with key oncogenic pathways, including NF-κB, STAT, and p53. Similarly, Physalin A has been shown to induce apoptosis in human melanoma A375-S2 cells through the generation of reactive oxygen species (ROS) mediated by the p53-Noxa pathway.[6]

Anti-inflammatory and Immunomodulatory Effects

Withanolides, including various physalins, exhibit potent anti-inflammatory and immunomodulatory activities. The primary mechanism for these effects involves the inhibition of the NF-κB signaling pathway, a critical regulator of pro-inflammatory gene expression.[7][8]

This compound contributes to anti-inflammatory responses by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[4] Similarly, Physalin A has been demonstrated to reduce the release of NO, prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages by blocking the activation of the NF-κB pathway.[9] Some physalins, like F and H, can also increase the production of the anti-inflammatory cytokine IL-10.[7][8]

The immunosuppressive effects of certain physalins have been observed in models of allogeneic transplantation and delayed-type hypersensitivity, suggesting their potential in treating immune-mediated diseases.

Quantitative Data Summary

The following tables summarize the reported cytotoxic and anti-inflammatory activities of this compound and other selected withanolides, primarily presented as IC50 values (the concentration required to inhibit 50% of the biological activity).

Table 1: Cytotoxicity of this compound and Related Withanolides against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | Hep G2 | Liver Cancer | 31.1 | [4] |

| MCF-7 | Breast Cancer | 11.4 | [4] | |

| Physalin B | Multiple Cell Lines | Various | 0.58 - 15.18 µg/mL | [7] |

| Physalin D | Multiple Cell Lines | Various | 0.28 - 2.43 µg/mL | [7] |

| Physalin F | A498 | Renal Carcinoma | 1.40 µg/mL | [10] |

| ACHN | Renal Carcinoma | 2.18 µg/mL | [10] | |

| UO-31 | Renal Carcinoma | 2.81 µg/mL | [10] | |

| Withaferin A | Various Cell Lines | Various | 0.03 - 24 | [11] |

| Withanolide D | Various Cell Lines | Various | 0.51 - 4.47 | [7] |

Table 2: Anti-inflammatory Activity of Selected Physalins

| Compound | Assay | Effect | IC50 (µM) | Reference |

| This compound | NO Production Inhibition (LPS-induced) | Anti-inflammatory | Not specified | [4] |

| Compound 15 (a physalin) | NO Production Inhibition (RAW 264.7) | Anti-inflammatory | 2.26 | [12] |

| Physalin F | Leishmanicidal (L. amazonensis) | Antiparasitic | 1.4 |

Key Signaling Pathways

The biological activities of physalins and withanolides are mediated through their interaction with and modulation of several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by factors such as LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Many physalins exert their anti-inflammatory effects by suppressing the phosphorylation of IκB proteins, thereby preventing NF-κB translocation.[7][8]

Caption: Physalins inhibit the NF-κB pathway by blocking IKK activation.

MAPK Signaling Pathway and Apoptosis Induction

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Certain physalins can induce apoptosis by activating these pathways. For example, activation of JNK can lead to the phosphorylation of c-Jun, which in turn forms the AP-1 transcription factor that upregulates pro-apoptotic genes. ERK1/2 activation can lead to mitochondrial ROS production, cytochrome c release, and the activation of caspases, ultimately triggering apoptosis.[13]

Caption: Physalins can induce apoptosis via activation of MAPK signaling pathways.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments frequently cited in the study of withanolides.

Extraction and Isolation of Physalins

This protocol provides a general method for the extraction and isolation of physalins from plant material, adapted from patented procedures.[14]

-

1.1. Grinding and Extraction:

-

Dry the plant material (e.g., leaves, stems of Physalis species) and grind it into a fine powder.

-

Perform extraction using a Soxhlet extractor with a suitable solvent such as ethanol.

-

Concentrate the obtained extract to dryness under reduced pressure to yield a syrup-like material.

-

-

1.2. Solvent Partitioning:

-

Wash the crude extract with a non-polar solvent like hexane to remove lipids and other non-polar compounds.

-

Subsequently, partition the extract between solvents of increasing polarity, for example, dichloromethane, ethyl acetate, and methanol, to fractionate the components.

-

-

1.3. Chromatographic Purification:

-

Subject the fractions (e.g., the dichloromethane fraction) to column chromatography using silica gel.

-

Elute the column with a gradient of solvents, such as an ethyl acetate-hexane gradient, to separate individual compounds.

-

Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the compound of interest.

-

Further purify the isolated compounds using High-Performance Liquid Chromatography (HPLC) to obtain pure physalins.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

2.1. Cell Plating:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

2.2. Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

2.3. MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

2.4. Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

-

3.1. Cell Treatment and Harvesting:

-

Seed 1-5 x 10^5 cells in a 6-well plate and treat with the desired concentrations of the withanolide compound for a specified time.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

-

3.2. Cell Washing and Resuspension:

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.

-

-

3.3. Staining:

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

3.4. Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-FITC is detected in the green fluorescence channel (FL1), and PI is detected in the red fluorescence channel (FL2 or FL3).

-

Data analysis allows for the quantification of:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, such as the components of the NF-κB pathway.

-

4.1. Protein Extraction:

-

After treating cells with the withanolide compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

For nuclear translocation studies, perform nuclear and cytoplasmic fractionation using a specialized kit.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

4.2. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

4.3. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-IκBα, anti-p65, anti-IκBα) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

4.4. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using an imaging system.

-

Analyze the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH for total lysates, Lamin B1 for nuclear fractions).

-

Experimental and Logical Workflows

Visualizing the workflow from compound discovery to mechanistic elucidation can help streamline research efforts.

Caption: Workflow for the discovery and evaluation of withanolides.

Conclusion and Future Directions

This compound and related withanolides represent a rich source of bioactive compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Their ability to modulate key signaling pathways such as NF-κB and MAPK underscores their importance as lead compounds for drug discovery. The data and protocols compiled in this guide offer a solid foundation for researchers to build upon.

Future research should focus on several key areas. Firstly, a more comprehensive screening of the vast number of identified withanolides is needed to build a robust structure-activity relationship (SAR) profile. Secondly, while in vitro studies are plentiful, more extensive in vivo studies are required to validate the efficacy and assess the safety and pharmacokinetic profiles of these compounds.[15] The development of novel formulations to improve bioavailability is also a critical step toward clinical translation. Finally, the use of advanced techniques such as proteomics and metabolomics will further unravel the complex mechanisms of action of these fascinating natural products, paving the way for the development of novel and effective therapies for a range of human diseases.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. static.igem.org [static.igem.org]

- 7. researchgate.net [researchgate.net]

- 8. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]

- 9. researchgate.net [researchgate.net]

- 10. Physalin F Induces Cell Apoptosis in Human Renal Carcinoma Cells by Targeting NF-kappaB and Generating Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview of Ayurveda and Ashwagandha: Bioactive Phytochemicals and Potential Applications to Gliomas [mdpi.com]

- 12. Physalins and neophysalins from the calyx of Physalis alkekengi: Structures and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. US20050101519A1 - Process for isolating physalins from plants and pharmaceutical compositions containing physalins - Google Patents [patents.google.com]

- 15. Evaluating anticancer properties of Withaferin A—a potent phytochemical - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation of the Immunomodulatory Effects of Physalin O: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physalins, a class of 16,24-cyclo-13,14-seco steroids derived from plants of the Physalis genus, are recognized for their diverse and potent pharmacological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects.[1] While extensive research has elucidated the mechanisms of several physalins, such as A, F, and H, Physalin O remains a less-characterized member of this family. This technical guide provides a preliminary investigation into the immunomodulatory effects of this compound, contextualized by the broader activities of the physalin class. It summarizes the available quantitative data, details relevant experimental protocols for future research, and visualizes key signaling pathways implicated in the immunomodulatory action of physalins. This document serves as a foundational resource for researchers aiming to explore the therapeutic potential of this compound.

Introduction to this compound

This compound is a natural steroid compound isolated from Physalis angulata, a plant widely used in traditional medicine.[2] Like other physalins, it is a withanolide characterized by a complex steroidal structure. Preliminary studies have identified this compound as an inhibitor of nitric oxide (NO) production, suggesting anti-inflammatory activity.[2] It has also demonstrated cytotoxic effects against specific cancer cell lines.[2] The broader physalin family is known to modulate the immune system by interacting with various cell signaling pathways, primarily the NF-κB and MAPK pathways, to suppress pro-inflammatory responses and lymphocyte proliferation.[1][3] This guide will synthesize the specific findings on this compound and provide the necessary technical framework for its further immunomodulatory investigation.

Quantitative Data on this compound and Related Physalins

The available quantitative data for this compound is limited but points toward its bioactivity. The following tables summarize its known effects and provide comparative data from other well-studied physalins to offer context.

Table 1: Reported Bioactivities of this compound

| Biological Activity | Cell Line / Model | Key Parameter | Value | Reference |

|---|---|---|---|---|

| Cytotoxicity | Hep G2 (Human Liver Cancer) | IC50 | 31.1 µM | [2] |

| Cytotoxicity | MCF-7 (Human Breast Cancer) | IC50 | 11.4 µM | [2] |

| Anti-inflammatory | Macrophages (LPS-induced) | NO Production Inhibition | Not specified |[2][4] |

Table 2: Selected Immunomodulatory Activities of Other Physalins

| Physalin | Biological Activity | Cell Line / Model | Key Parameter | Value / Effect | Reference |

|---|---|---|---|---|---|

| Physalin A | Anti-inflammatory | RAW 264.7 Cells | NO, PGE2, TNF-α Production | Significant Inhibition | [4] |

| Signaling Pathway | RAW 264.7 Cells | NF-κB Nuclear Translocation | Blocked | [4] | |

| Signaling Pathway | Chondrocytes | MAPK & NF-κB Activation | Inhibited | [3][5] | |

| Physalin F | Immunosuppressive | Human PBMC | Proliferation Inhibition (Spontaneous) | IC50 = 0.97 ± 0.11 µM | [6] |

| Cytokine Production | Human PBMC | IL-2, IL-6, IL-10, TNF-α, IFN-γ | Significant Reduction | [6] | |

| Immunosuppressive | Mouse Splenocytes | Proliferation Inhibition (Con A-stimulated) | ~95% inhibition at 2 µM | [7] | |

| Physalin H | Immunosuppressive | T Lymphocytes | Proliferation Inhibition (Con A-stimulated) | Dose-dependent | [8] |

| Cytokine Modulation | T Lymphocytes | Th1/Th2 Balance | Decreased IL-2, IFN-γ; Increased IL-4, IL-10 | [8][9] | |

| Physalin E | Anti-inflammatory | RAW 264.7 Cells | TNF-α, IL-6 Production | Dose-dependent Inhibition | [10] |

| | Signaling Pathway | RAW 264.7 Cells | NF-κB Nuclear Translocation | Inhibited |[10] |

Key Signaling Pathways in Physalin-Mediated Immunomodulation

The immunomodulatory effects of physalins are largely attributed to their ability to interfere with key inflammatory signaling cascades. The NF-κB and MAPK pathways are primary targets.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[11] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[12] This frees NF-κB (typically the p65/p50 dimer) to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6), chemokines, and enzymes like iNOS and COX-2.[4][9]

Many physalins, including A, B, E, and F, exert their anti-inflammatory effects by inhibiting this pathway. They typically prevent the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[4][10][12]

The MAPK Signaling Pathway